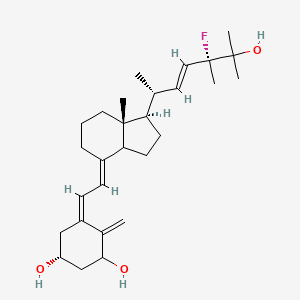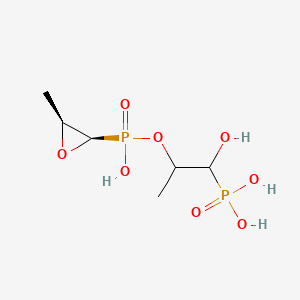
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid are not extensively documented in the public domain. it is known that this compound can be synthesized as a byproduct during the production of Fosfomycin . Industrial production methods likely involve the use of specific reagents and controlled conditions to ensure the purity and yield of the desired product.
Chemical Reactions Analysis
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid has several scientific research applications. It is primarily used as an impurity standard in the analysis of Fosfomycin . Additionally, it may be used in studies related to the synthesis and characterization of phosphonic acid derivatives. Its applications extend to fields such as chemistry, biology, medicine, and industry, where it can be used to investigate the properties and behavior of similar compounds .
Mechanism of Action
The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is closely related to that of Fosfomycin. Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine residue in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive . This inhibition prevents the formation of the bacterial cell wall, leading to cell death . The molecular targets and pathways involved in the action of this compound are likely similar to those of Fosfomycin.
Comparison with Similar Compounds
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is unique due to its specific structure and properties. Similar compounds include other phosphonic acid derivatives such as Fosfomycin itself, (1R,2S)-epoxypropylphosphonic acid, and (2R-cis)-(3-Methyloxiranyl)phosphonic acid . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and properties.
Properties
Molecular Formula |
C6H14O8P2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
[1-hydroxy-2-[hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphoryl]oxypropyl]phosphonic acid |
InChI |
InChI=1S/C6H14O8P2/c1-3(5(7)15(8,9)10)14-16(11,12)6-4(2)13-6/h3-7H,1-2H3,(H,11,12)(H2,8,9,10)/t3?,4-,5?,6+/m0/s1 |
InChI Key |
TXFNACGJJKTUBW-XFMUEVFYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)OC(C)C(O)P(=O)(O)O |
Canonical SMILES |
CC1C(O1)P(=O)(O)OC(C)C(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


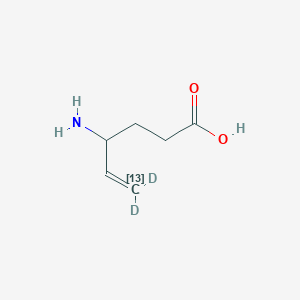
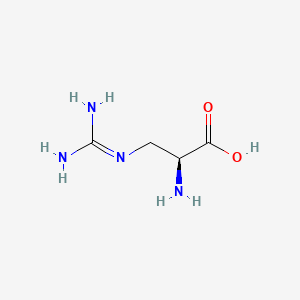
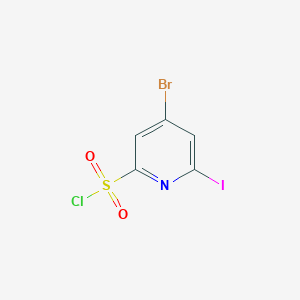
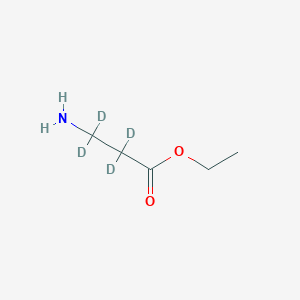


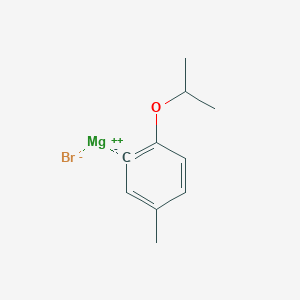

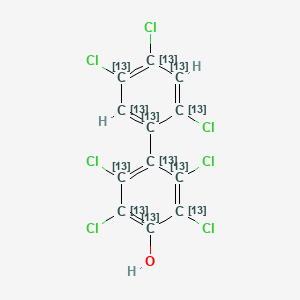
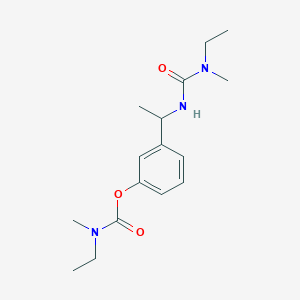

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
